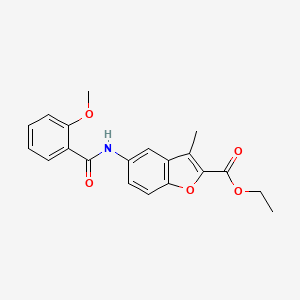

![molecular formula C24H21NO4 B6482743 N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide CAS No. 923131-91-3](/img/structure/B6482743.png)

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide” is a compound that has been studied in the context of inhibiting the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) 3CL Protease . It is a noncovalent SARS-CoV 3CLpro inhibitor with moderate molecular weight and good enzyme and antiviral inhibitory activity .

Synthesis Analysis

The synthesis of this compound involved a high-throughput screen of the NIH molecular libraries sample collection and subsequent optimization of a lead dipeptide-like series of severe acute respiratory syndrome (SARS) main protease (3CLpro) inhibitors . A multicomponent Ugi reaction was utilized to rapidly explore structure-activity relationships within S (1’), S (1), and S (2) enzyme binding pockets .Molecular Structure Analysis

The X-ray structure of SARS-CoV 3CLpro bound with this compound was instrumental in guiding subsequent rounds of chemistry optimization . The structure was determined using X-ray diffraction with a resolution of 1.96 Å .Chemical Reactions Analysis

The compound acts as a noncovalent inhibitor of the SARS-CoV 3CLpro, unlike the majority of reported coronavirus 3CLpro inhibitors that act via covalent modification of the enzyme .科学研究应用

Antibacterial Activity

Furan derivatives, such as the compound , have been found to have significant antibacterial activity . They have been used in the fight against bacterial strain-caused infection . The furan nucleus is an essential synthetic technique in the search for new drugs .

Antimicrobial Drugs

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics. As a result, they have been employed as medicines in a number of distinct disease areas . There is an urgent need to find new antimicrobial compounds to treat multi-resistant illnesses with distinct mechanisms of action .

Cell Growth Inhibition

The secondary phosphite antioxidant degradation product bis (2,4-di-tert-butylphenyl)phosphate (bDtBPP), which is structurally related to the compound , is known to inhibit cell growth . This property could potentially be used in cancer research or other fields where controlling cell growth is important .

Material Science

In the field of material science, similar compounds are used as additives in the construction of single-use (SU) products, which are tremendously important in the manufacturing of biopharmaceuticals . These additives ensure the functionality and stability of the polymers used for the construction of SU products .

Antioxidants

The compound is structurally related to certain antioxidants used in polyolefin bioprocessing materials . These antioxidants are known to affect the polymeric material and trigger the degradation of certain .

Synthesis and Characterization

The compound could potentially be used in the synthesis and characterization of other compounds . Fourier Transform Infrared spectroscopy (FTIR), thermogravimetry (TG), elemental analysis and 31P-NMR are some of the techniques that could be used for characterization .

作用机制

Target of Action

The primary target of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide is the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) 3CL Protease . This protease plays a crucial role in the life cycle of the SARS-CoV, making it an attractive target for therapeutic intervention .

Mode of Action

Unlike the majority of reported coronavirus 3CL protease inhibitors that act via covalent modification of the enzyme, this compound is a noncovalent SARS-CoV 3CL protease inhibitor . It interacts with the enzyme’s binding pockets (S1’, S1, and S2), inhibiting its activity .

Biochemical Pathways

The compound’s interaction with the SARS-CoV 3CL protease disrupts the protease’s ability to process the polyproteins that are necessary for the replication of the virus . This disruption of the viral life cycle prevents the virus from proliferating within the host organism .

Pharmacokinetics

The compound’s moderate molecular weight and noncovalent mode of action suggest that it may have favorable pharmacokinetic properties .

Result of Action

The inhibition of the SARS-CoV 3CL protease by this compound results in a decrease in viral replication, thereby reducing the viral load within the host organism . This can lead to a reduction in the severity of the disease caused by the virus .

未来方向

属性

IUPAC Name |

N-[2-(4-tert-butylphenyl)-4-oxochromen-6-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4/c1-24(2,3)16-8-6-15(7-9-16)22-14-19(26)18-13-17(10-11-20(18)29-22)25-23(27)21-5-4-12-28-21/h4-14H,1-3H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEABOALBRWEMCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methoxyethyl)-2-{1-methyl-2,4-dioxo-5-propoxy-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B6482670.png)

![4-chloro-N-(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide](/img/structure/B6482677.png)

![3,5-dimethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B6482689.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,5-dimethoxybenzamide](/img/structure/B6482700.png)

![N-(4-fluoro-3-methylphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B6482706.png)

![(2E)-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3-phenylprop-2-enamide](/img/structure/B6482725.png)

![N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide](/img/structure/B6482738.png)

![2-fluoro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B6482748.png)

![4-fluoro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzene-1-sulfonamide](/img/structure/B6482754.png)

![N-(2-chloro-4-methylphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B6482764.png)

![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]-2,2-dimethylpropanamide](/img/structure/B6482772.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide](/img/structure/B6482778.png)